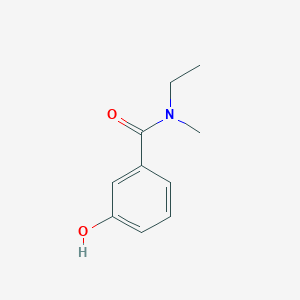

N-ethyl-3-hydroxy-N-methylbenzamide

Description

N-Ethyl-3-hydroxy-N-methylbenzamide (CAS: 1094918-79-2) is a substituted benzamide derivative featuring an ethyl group, a methyl group, and a hydroxyl group on the benzamide scaffold. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .

Propriétés

IUPAC Name |

N-ethyl-3-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-11(2)10(13)8-5-4-6-9(12)7-8/h4-7,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLQYLHYIEKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-hydroxy-N-methylbenzamide typically involves the reaction of 3-hydroxybenzoyl chloride with N-ethyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as copper-based metal-organic frameworks, can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield N-ethyl-3-oxo-N-methylbenzamide, while reduction can regenerate the original compound.

Applications De Recherche Scientifique

N-ethyl-3-hydroxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-ethyl-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the ethyl and methyl groups can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparaison Avec Des Composés Similaires

N,N-Diethyl-3-Methylbenzamide (DEET)

- Molecular Formula: C₁₂H₁₇NO

- Key Features :

- Substituents: N,N-diethyl groups and a 3-methyl group on the benzene ring.

- Synthesis : Typically prepared via reaction of 3-methylbenzoyl chloride with diethylamine .

- Applications : Widely used as a topical insect repellent due to its lipophilicity, which enhances skin retention and volatility for prolonged efficacy .

- Pharmacokinetics : Rapid dermal absorption and metabolism, with complete elimination in humans. Safety concerns include rare neurotoxicity and dermatitis .

Comparison :

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂

- Key Features: Substituents: N-(2-hydroxy-1,1-dimethylethyl) group and a 3-methyl group. Synthesis: Prepared from 3-methylbenzoic acid or its chloride with 2-amino-2-methyl-1-propanol. Characterized by X-ray crystallography . Applications: Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .

Comparison :

- The bulky N-(2-hydroxy-1,1-dimethylethyl) group in this analogue facilitates coordination chemistry, unlike the simpler substituents in the target compound.

- Both compounds share a hydroxyl group, but the target compound’s N-ethyl-N-methyl groups may offer different steric and electronic effects in reactions .

N-Benzyl-N-Methyl-3-Nitrobenzamide

Comparison :

- The 3-nitro group introduces strong electron-withdrawing effects, contrasting with the 3-hydroxyl group’s electron-donating nature in the target compound.

N-[1-(3-Chloropyrazin-2-yl)Ethyl]-3,5-Bis(Trifluoromethyl)Benzamide

Comparison :

- The trifluoromethyl and chloropyrazine groups impart high lipophilicity and metabolic stability, making this compound suitable for medicinal chemistry. In contrast, the target compound’s hydroxyl group may limit its stability in acidic/basic conditions .

Critical Analysis of Structural and Functional Differences

- Steric Effects : The N-ethyl-N-methyl groups in the target compound are less bulky than the N-(2-hydroxy-1,1-dimethylethyl) group in its analogue, which may influence reaction kinetics in synthetic applications.

- Safety and Metabolism : DEET’s extensive dermal absorption data contrasts with the absence of toxicity profiles for the target compound, highlighting a gap in research .

Activité Biologique

N-Ethyl-3-hydroxy-N-methylbenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to a benzamide structure. The synthesis typically involves the amidation of 3-hydroxybenzoic acid with ethylamine, followed by purification processes to yield the final product.

General Synthesis Steps:

- Starting Materials: 3-hydroxybenzoic acid and ethylamine.

- Reaction Conditions: The reaction is generally carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

- Purification: The product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound may influence cellular membranes' permeability, which could affect cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound derivatives. For instance, research on similar benzamide compounds has indicated varying degrees of cytotoxicity against cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| 3,4,5-Trihydroxy-N-methylbenzamide | 2.5 |

| Doxorubicin | 0.001 |

| Gallic Acid | 0.05 |

The data suggests that while this compound may not be as potent as established chemotherapeutics like doxorubicin, it could still exhibit significant activity worth further investigation .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent cell lysis .

Case Studies

- Colon Cancer Cell Line Study : In a study involving various benzamide derivatives, this compound was evaluated for its effects on colon carcinoma HCT-116 cells. Although specific IC50 values for this compound were not reported, related compounds demonstrated promising cytotoxic effects that warrant further exploration into structural modifications to enhance efficacy .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial effects of several benzamides, including derivatives of this compound. Results showed that the compound had notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.